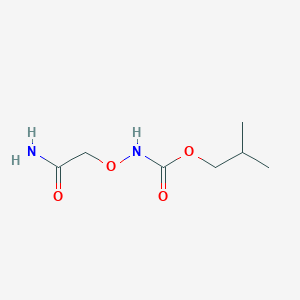

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate

Description

Properties

IUPAC Name |

2-methylpropyl N-(2-amino-2-oxoethoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-5(2)3-12-7(11)9-13-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBQQOQINNZHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NOCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate typically involves the reaction of isobutyl chloroformate with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild conditions, often at room temperature.

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Amine derivatives

Substitution: Substituted carbamates

Scientific Research Applications

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- 2-Methylpropyl group : A branched alkyl substituent enhancing lipophilicity.

- Carbamate core : Imparts hydrolytic stability and hydrogen-bonding capacity.

- Amino-oxoethoxy side chain: Likely influences solubility and reactivity.

Table 1: Structural Comparison of Analogous Carbamates

Physicochemical Properties

- Solubility: Carbamates with polar side chains (e.g., amino-oxoethoxy) may exhibit higher aqueous solubility. In contrast, tert-butyl derivatives (e.g., ) are more lipophilic .

- Stability: The amino-oxoethoxy group in the target compound could enhance hydrolytic resistance compared to imidazolidinecarboxamide derivatives (e.g., Isocarbamid), which may degrade under acidic conditions .

Biological Activity

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate, a compound with the CAS number 1565330-19-9, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C10H21N3O3

- Molecular Weight : 233.30 g/mol

- Structural Characteristics : The compound features a carbamate functional group linked to an amino acid derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.

- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling cascades.

- Cellular Stress Response : Preliminary studies suggest that it could play a role in modulating stress responses within cells, particularly in pancreatic β-cells under endoplasmic reticulum (ER) stress conditions.

Antidiabetic Potential

Recent studies have highlighted the potential of this compound in protecting pancreatic β-cells from ER stress-induced apoptosis. In a study examining various analogs, compounds similar to this carbamate demonstrated significant protective effects against ER stress:

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound A | 97 | 6 ± 1 |

| Compound B | 45 | 18 ± 4 |

These results indicate that the compound could serve as a lead for developing new antidiabetic agents by enhancing β-cell survival under stress conditions .

Antimicrobial Activity

Another area of investigation pertains to the antimicrobial properties of this compound. Initial screenings have suggested that it exhibits moderate activity against various bacterial strains. For example, in vitro assays revealed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These findings suggest that further optimization could enhance its efficacy as an antimicrobial agent .

Case Studies

-

Case Study on Pancreatic β-cell Protection :

- Objective : To evaluate the protective effects of various carbamate derivatives on β-cells under ER stress.

- Findings : The study confirmed that derivatives similar to this compound significantly improved cell viability compared to untreated controls.

-

Antimicrobial Efficacy Evaluation :

- Objective : To assess the antimicrobial activity of the compound against common pathogens.

- Findings : The compound demonstrated promising inhibition against E. coli and S. aureus, warranting further investigation into its mechanism and potential applications in infection control.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate?

Answer:

The synthesis of carbamates typically involves reacting an alcohol or amine with a carbonylating agent (e.g., phosgene derivatives) under controlled conditions. For this compound, a stepwise approach is recommended:

Formation of the carbamate backbone : React isobutyl alcohol with a chloroformate reagent (e.g., ethyl chloroformate) in anhydrous dichloromethane at 0–5°C to form the intermediate isobutyl chloroformate.

Coupling with the amino-oxoethoxy group : Introduce the 2-amino-2-oxoethoxy moiety via nucleophilic substitution using a pre-synthesized 2-amino-2-oxoethanol derivative. Maintain pH 8–9 with a tertiary amine (e.g., triethylamine) to avoid side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Reference : Similar methodologies are detailed for tert-butyl carbamates in and complex ester-carbamate syntheses in .

Basic: How can spectroscopic techniques characterize this compound’s structure?

Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.4–3.6 ppm (CH₂ adjacent to carbamate), and δ 6.8–7.2 ppm (amide NH) confirm substituent connectivity.

- ¹³C NMR : Signals near δ 155–160 ppm indicate the carbamate carbonyl.

- IR : Stretches at ~1700 cm⁻¹ (C=O, carbamate) and ~3300 cm⁻¹ (N-H, amide).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with accurate mass matching C₈H₁₅N₂O₄ (calc. 215.103 g/mol).

Reference : Structural elucidation protocols align with those for tert-butyl carbamates in and complex esters in .

Basic: What is the aqueous solubility of this compound, and how does it compare to structurally related carbamates?

Answer:

Aqueous solubility can be estimated using the Yalkowsky equation or experimental shake-flask methods. Based on data for analogous compounds:

*Calculated using MarvinSketch (ChemAxon).

Methodological Note : Use HPLC with a C18 column to measure solubility experimentally under controlled pH (7.4) and temperature.

Advanced: How should researchers design stability studies to assess degradation under physiological conditions?

Answer:

Experimental Design :

- Conditions : Expose the compound to buffers at pH 1.2 (simulating gastric fluid), 4.5 (lysosomal), and 7.4 (blood) at 37°C. Include light and oxidative stress (3% H₂O₂) for accelerated degradation.

- Analysis :

- HPLC-UV/MS : Monitor parent compound depletion and degradation products at 0, 1, 7, and 30 days.

- Kinetics : Fit data to first-order decay models to calculate half-life (t₁/₂).

Key Findings from Analogues : Carbamates with branched alkyl groups (e.g., isobutyl) show higher hydrolytic stability than linear-chain derivatives due to steric hindrance .

Advanced: How can contradictions in reported biological activities of carbamates be resolved?

Answer:

Case Study : If literature reports both insecticidal and antifungal activity for similar carbamates (e.g., isocarbamid in vs. ethylthiomethylphenyl carbamates in ):

Structural Comparison : Identify substituent effects (e.g., oxoethoxy vs. thiomethyl groups) using QSAR models.

Assay Validation : Replicate conflicting studies under standardized conditions (e.g., OECD guidelines for pesticidal activity).

Mechanistic Studies : Use enzyme inhibition assays (e.g., acetylcholinesterase for insecticides) to confirm target specificity.

Resolution : Contradictions often arise from assay variability or impurities; orthogonal analytical methods (e.g., NMR purity >98%) are critical.

Advanced: What computational strategies predict interactions between this carbamate and biological targets?

Answer:

Workflow :

Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 1ACJ). The oxoethoxy group may form hydrogen bonds with Ser202.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG).

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays.

Reference : Computational approaches align with studies on ester-carbamate interactions in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.